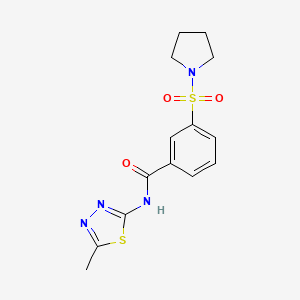

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core fused with a benzamide scaffold. The thiadiazole ring is substituted with a methyl group at position 5, while the benzamide moiety is functionalized at position 3 with a pyrrolidine sulfonyl group. The compound’s synthesis likely involves multi-step reactions, including cyclization of thiosemicarbazide derivatives and sulfonylation steps, as inferred from analogous protocols in the literature . Characterization via IR, NMR, and mass spectrometry would confirm its structural integrity, consistent with methods applied to similar thiadiazole derivatives .

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S2/c1-10-16-17-14(22-10)15-13(19)11-5-4-6-12(9-11)23(20,21)18-7-2-3-8-18/h4-6,9H,2-3,7-8H2,1H3,(H,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFPHKNWZQUMND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

Introduction of the Pyrrolidine Sulfonyl Group: The pyrrolidine sulfonyl group can be introduced through a sulfonylation reaction using pyrrolidine and a sulfonyl chloride derivative.

Coupling with Benzamide: The final step involves coupling the thiadiazole derivative with a benzamide moiety using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is highlighted through comparisons with related compounds (Table 1). Key differences in substituents, biological activity, and synthesis routes are discussed below.

Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazole Derivatives

Key Observations:

Substituent Effects on Activity: The target compound’s pyrrolidine sulfonyl group at benzene C3 distinguishes it from simpler derivatives (e.g., Compound 2’s -NH₂). Compound 5f’s methoxypyridinyl-benzylamino group confers PI3Kα inhibition, suggesting that aryl substituents at benzene C4 improve kinase affinity, whereas the target’s C3 sulfonamide may favor alternative targets .

Synthetic Routes :

- The target compound’s synthesis likely parallels methods for Compound 5f (Suzuki coupling) and Compound 2 (cyclization), but sulfonylation steps would require additional optimization .

Biological Target Diversity :

- Thiadiazole derivatives exhibit broad applications, from anticancer (Compounds 2, 5f) to anti-inflammatory (Compound 6a-o) and enzyme inhibition (Compound 7a-7l). The target’s activity may depend on its unique sulfonamide orientation, warranting further target-specific assays.

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a thiadiazole ring, a pyrrolidine sulfonyl group, and a benzamide moiety. The structural characteristics contribute to its unique biological activity.

| Component | Description |

|---|---|

| Thiadiazole Ring | Imparts potential antimicrobial properties |

| Pyrrolidine Sulfonyl Group | Enhances interaction with biological targets |

| Benzamide Moiety | Contributes to overall stability and reactivity |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can modulate enzyme activities, affect cell signaling pathways, and induce apoptosis in cancer cells. The compound's mechanism may involve:

- Enzyme Inhibition: Binding to enzymes such as carbonic anhydrases and PARP1, leading to reduced activity.

- Cell Cycle Arrest: Inducing cell cycle arrest at specific phases (e.g., G2/M phase).

- Induction of Apoptosis: Triggering apoptotic pathways in cancer cells.

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, this compound showed promising results against various bacterial strains.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound. Notably:

-

In vitro Studies:

- The compound demonstrated cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value below 10 µM.

- Mechanistic studies revealed that it induces apoptosis through activation of caspases and inhibition of PARP1 activity.

-

In vivo Studies:

- Animal models treated with the compound exhibited significant tumor reduction compared to control groups.

Case Study 1: Anticancer Efficacy

A recent study synthesized several thiadiazole derivatives and tested their antiproliferative effects on MCF-7 cells. Among these, this compound was highlighted for its potent activity with an IC50 value indicating strong efficacy.

Case Study 2: Mechanism Exploration

Further investigation into the mechanism revealed that the compound arrests the cell cycle at the G2/M phase by inhibiting CDK1 activity, leading to increased sub-G1 populations indicative of necrosis.

Comparative Analysis with Similar Compounds

To understand its unique properties better, a comparison with other thiadiazole derivatives is essential:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(morpholin-1-ylsulfonyl)benzamide | 15 | PARP inhibition |

| N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide | 20 | Cell cycle arrest |

| This compound | <10 | Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.